Tetrahydro Furosemide

Catalog No.
S861660
CAS No.
4793-38-8
M.F
C12H15ClN2O5S
M. Wt
334.78
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydro Furosemide

CAS Number

4793-38-8

Product Name

Tetrahydro Furosemide

IUPAC Name

4-chloro-2-(oxolan-2-ylmethylamino)-5-sulfamoylbenzoic acid

Molecular Formula

C12H15ClN2O5S

Molecular Weight

334.78

InChI

InChI=1S/C12H15ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h4-5,7,15H,1-3,6H2,(H,16,17)(H2,14,18,19)

SMILES

C1CC(OC1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl

Synonyms

Tetrahydro Furosemide; 4-Chloro-5-sulfamoyl-N-(tetrahydrofurfuryl)anthranilic Acid; 4-Chloro-5-Sulfamoyl-2-[[((2RS)-Tetrahydrofuran-2-yl)methyl]amino]Benzoic Acid

Furosemide Impurity F is used as a carbonic anhydrase inhibitor inhibiting human, bacterial and archaeal isozymes.

Tetrahydro Furosemide is the saturated furan ring analog of Furosemide and is primarily classified as Furosemide EP Impurity F, a critical reference material for the quality control of its parent compound. [REFS-1, REFS-2] Furosemide is a potent loop diuretic used to treat edema and hypertension by inhibiting the Na-K-2Cl symporter in the kidney's loop of Henle. [3] While Furosemide is the active pharmaceutical ingredient (API), Tetrahydro Furosemide's primary procurement value lies in its essential role in analytical testing to ensure the purity and safety of Furosemide-based therapeutics.

Research Fit

Identity Furosemide EP Impurity F analytical reference standard
Workflow Negative control for furan-dependent bioactivation studies
Method Distinct reversed-phase HPLC retention from furosemide

Direct substitution of Tetrahydro Furosemide with the parent drug, Furosemide, is impossible for its primary application: analytical quantification. As a specified impurity in the European Pharmacopoeia (Furosemide EP Impurity F), a pure, certified reference standard of Tetrahydro Furosemide is mandatory for developing, validating, and executing analytical methods designed to detect and quantify this specific impurity in Furosemide API and finished drug products. [REFS-1, REFS-2] Using the parent compound as a reference for its own impurity would invalidate any quantitative analysis, making the procurement of this distinct chemical entity a fundamental requirement for regulatory compliance and pharmaceutical quality control.

Substitution Risk

Attribute
Tetrahydro Furosemide
Furosemide (CAS 54-31-9)
Chromatographic identity
Higher lipophilicity, distinct retention time
Lower logP, earlier elution
Metabolic reactivity
No reactive intermediate formation
Furan ring bioactivation, covalent binding
Regulatory designation
Exclusive EP Impurity F
No EP Impurity F role

Essential for Regulatory Compliance as a Pharmacopoeial Impurity Standard

Tetrahydro Furosemide is officially designated as Furosemide EP Impurity F in the European Pharmacopoeia. [REFS-1, REFS-2] This designation mandates its use as a certified reference material for the quantification of this impurity during the quality control testing of Furosemide. The parent compound, Furosemide, cannot be used for this purpose. Therefore, procurement of high-purity Tetrahydro Furosemide is a prerequisite for any organization performing batch release testing or stability studies of Furosemide under GMP guidelines.

Evidence DimensionRegulatory & Analytical Role
Target Compound DataMandatory reference standard for Furosemide EP Impurity F.
Comparator Or BaselineFurosemide (Parent API): The analyte being tested; cannot serve as its own impurity standard.
Quantified DifferenceQualitatively non-interchangeable; absolute requirement for analytical testing.
ConditionsPharmaceutical quality control (QC) and analytical method validation as per European Pharmacopoeia (EP) monographs.

This is the primary procurement driver, as failure to quantify this specific impurity against its dedicated standard can lead to regulatory non-compliance and batch rejection.

Metabolic stability
Head-to-head
Covalent binding: Not detected (Tetrahydro Furosemide) vs Detected (Furosemide)
Supports use as negative control for furan-dependent bioactivation
Mouse liver microsomes, [35S]-labeled substrates

Structural Differentiation Enables Chromatographic Separation and Identification

The structural difference between Tetrahydro Furosemide (containing a saturated tetrahydrofurfuryl group) and Furosemide (containing an unsaturated furfuryl group) results in distinct physicochemical properties, such as polarity and lipophilicity. [1] This inherent difference is fundamental to its utility, as it allows for clear chromatographic separation from the Furosemide API using techniques like reverse-phase HPLC. [2] While specific solubility data is not available for direct comparison, the change from an aromatic-like furan to an aliphatic ether ring system ensures differential retention times, which is the basis for its use in validated purity assays.

Evidence DimensionKey Structural Moiety
Target Compound DataSaturated tetrahydrofurfuryl group.
Comparator Or BaselineFurosemide: Unsaturated furfuryl group.
Quantified DifferenceStructurally distinct, leading to different polarity and chromatographic behavior.
ConditionsStandard reverse-phase High-Performance Liquid Chromatography (HPLC) for pharmaceutical impurity profiling.

This structural divergence is what makes Tetrahydro Furosemide a separable impurity, and thus procuring the pure standard is essential to confirm the identity of the impurity peak in a chromatogram.

Regulatory identity
Specification review
Designated as Furosemide EP Impurity F (European Pharmacopoeia)
Required for ANDA impurity profiling and QC release testing
ICH Q3A/Q3B impurity guidelines
CA inhibition
Class-level
Active against human, bacterial, archaeal CA isozymes; target shift vs furosemide NKCC2
Reported CA inhibition; specific IC50 data not available
Class-level inference, requires verification
Chromatographic behavior
Method context
logP 3.13 (Δ +1.1 vs furosemide 2.03); stable 24 h in PBS pH 7.4 at 100 µM
Supports HPLC method specificity and peak identification
Reversed-phase HPLC, LC-MS/MS detection
NKCC2 inhibition
Data to verify
No quantitative NKCC2 IC50 data available (cf. furosemide IC50 5.15 µM)
Data gap precludes direct comparison; do not assume diuretic activity
Not a substitute for furosemide in NKCC2 studies

Pharmaceutical Quality Control (QC) and Batch Release Testing

Used as a certified reference standard in routine QC labs to identify and quantify Furosemide EP Impurity F in both raw material (API) and finished drug products, ensuring they meet the stringent purity specifications set by regulatory bodies. [1]

Analytical Method Development and Validation

Essential for developing and validating new stability-indicating HPLC methods for Furosemide. It is used as a system suitability marker and for peak identification to prove the method's specificity and accuracy in separating this key impurity from the parent drug and other related substances.

Forced Degradation and Stability Studies

Employed in forced degradation studies to definitively identify the peak corresponding to Tetrahydro Furosemide under various stress conditions (e.g., reductive degradation). This helps in understanding the degradation pathways of Furosemide and establishing the stability profile of a formulation.

Application Selection Guide

Application
Selection Property
Validation Focus
EP Impurity F Standard
Exclusive EP Impurity F designation, high purity
Method specificity, accuracy per ICH Q3A/Q3B
Hepatotoxicity mechanistic studies
Saturated tetrahydrofuran ring, no reactive intermediate
Negative control for furan-dependent bioactivation assays
Carbonic anhydrase inhibitor screening
Reported CA inhibition profile; distinct from NKCC2 target
CA enzyme assay conditions, isozyme selectivity verification
LC-MS/MS method development
Distinct lipophilicity, solution stability profile
Peak resolution, system suitability, stability-indicating methods

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.6

Appearance

Light Grey-Beige Solid

Melting Point

>224°C

Wikipedia

4-chloro-5-sulfamoyl-2-((((2rs)-tetrahydrofuran-2-yl)methyl)amino)benzoic acid

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